molecular formula C18H12O10 B1681391 Salazinic acid CAS No. 521-39-1

Salazinic acid

Cat. No.: B1681391
CAS No.: 521-39-1
M. Wt: 388.3 g/mol
InChI Key: QQTKVXCQLZIJPP-UHFFFAOYSA-N
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Description

NSC-87509: Salazinic Acid , is a depsidone lichen metabolite that has been found in the lichen species Parmelia sulcata. It exhibits a range of biological activities, including antimicrobial and cytotoxic properties .

Mechanism of Action

Target of Action

Salazinic acid, a depsidone with a lactone ring , has been found to be a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells . It also displays significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .

Mode of Action

The depsidones, including this compound, inhibit the α-glucosidase enzyme . This inhibition is significant and has led to medicinal chemistry approaches to identify more promising α-glucosidase inhibitors .

Biochemical Pathways

This compound is derived via the acetyl polymalonyl pathway , a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A) . The compound is common in the large lichen genus Parmotrema, and plays an important role in the chemotaxonomy and systematics of that genus .

Pharmacokinetics

This compound has a molecular formula of C18H12O10 , and a molecular mass of 388.3 grams/mole . In its purified form, it exists as colorless needles with a melting point range between 260–268 °C . Its solubility in water is about 27 milligrams per litre , indicating its bioavailability.

Result of Action

The results of the action of this compound are significant. It has been shown to have antimicrobial properties Moreover, depsidones, including this compound, displayed significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .

Action Environment

The production of this compound is influenced by environmental factors. For example, only 4-O-demethylbarbatic acid (a precursor of this compound) was produced by the isolated mycobiont of Ramalina siliquosa when grown in malt yeast extract medium supplemented with low amounts of sucrose . When extra sucrose was added to the growth medium, the production of this compound was observed; the increased osmolality enhances the reaction from 4-O-demethylbarbatic acid to this compound .

Biochemical Analysis

Biochemical Properties

Salazinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown in in vitro studies to have antimicrobial properties . It is also a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, recent research indicates that this compound is a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been shown to modulate Nrf2, NF-κB, and STAT3 signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Treatment with this compound (25 and 50 mg/kg) started 24-hours after inoculation and was performed for 7 days . More comprehensive studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the acetyl polymalonyl pathway, a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A)

Preparation Methods

Synthetic Routes and Reaction Conditions: : Salazinic Acid can be synthesized through various organic reactions involving the formation of depsidone structures. The synthesis typically involves the condensation of phenolic compounds with aldehydes under acidic conditions, followed by cyclization to form the depsidone ring structure .

Industrial Production Methods: : Industrial production of this compound is generally achieved through the extraction from natural sources, particularly lichens. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: : Salazinic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products:

Scientific Research Applications

Salazinic Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Salazinic Acid is unique due to its specific depsidone structure, which imparts distinct biological activities. Its combination of antimicrobial and cytotoxic properties makes it a valuable compound for various research applications .

Properties

IUPAC Name

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTKVXCQLZIJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317270
Record name Salazinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-39-1
Record name Salazinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salazinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salazinic acid
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Record name Salazinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of salazinic acid?

A1: this compound has the molecular formula C24H16O11 and a molecular weight of 488.38 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, comprehensive 1H and 13C NMR spectral assignments for this compound have been reported, confirmed by HMQC and HMBC spectral analyses.

Q3: How does this compound exert its biological effects?

A3: Research suggests various mechanisms of action for this compound:

  • Antioxidant Activity: this compound demonstrates significant free radical scavenging abilities, potentially protecting against oxidative stress.
  • α-Glucosidase Inhibition: this compound shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing blood sugar levels.
  • Antimicrobial Effects: Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains, including some multi-drug resistant pathogens.
  • Anticancer Potential: Preliminary research suggests potential antitumor activity of this compound, warranting further investigations.

Q4: Does this compound interact with specific enzymes or receptors?

A4: Research highlights the interaction of this compound with:

  • α-Glucosidase: this compound acts as a potent inhibitor of α-glucosidase.
  • Aldose Reductase: Kinetic and docking studies indicate that this compound might inhibit aldose reductase, an enzyme implicated in diabetic complications.
  • SARS-CoV-2 3CL Protease: Recent research suggests that this compound acts as a slow-binding inactivator of SARS-CoV-2 3CL protease, a key enzyme for viral replication.

Q5: Does the structure of this compound influence its activity?

A5: Structural modifications to this compound, such as benzylation, have been shown to influence its α-glucosidase inhibitory activity. Further research on Structure-Activity Relationships (SAR) is crucial to optimizing its therapeutic potential.

Q6: What are the potential applications of this compound based on its biological activity?

A6: The diverse activities of this compound point towards potential applications in various fields:

    Q7: Are there any computational studies conducted on this compound?

    A7: Yes, molecular docking simulations have been employed to study the interactions of this compound with various target proteins, including:

    • COX-2 Enzyme: Docking studies suggest that this compound interacts with the COX-2 enzyme, highlighting its potential anti-inflammatory activity.
    • Various Cancer Proteins: In silico studies show interactions between this compound and several cancer-related proteins, including Caspase-3, AIF, FGFR2, and AKT1, suggesting its potential as an anticancer agent.

    Q8: What are the future directions for this compound research?

    A8: Further research is required to:

      Q9: Does the environment influence this compound production in lichens?

      A9: Yes, environmental factors like temperature have been shown to affect this compound content in lichens. Studies on Ramalina siliquosa revealed a positive correlation between temperature and this compound content.

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